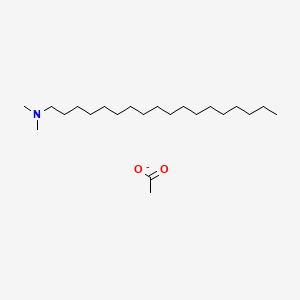

N,N-dimethyloctadecan-1-amine;acetate

Description

Position within Long-Chain Tertiary Amine Chemistry and Derivatives

N,N-dimethyloctadecan-1-amine;acetate (B1210297) is a key example of a long-chain tertiary amine derivative. Tertiary amines are characterized by a nitrogen atom bonded to three organic substituents. In the case of the parent amine, N,N-dimethyloctadecan-1-amine, the nitrogen is bonded to two methyl groups and one long octadecyl (C18) hydrocarbon chain. wikipedia.org The formation of the acetate salt occurs through an acid-base reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine accepts a proton from acetic acid. noaa.gov

The chemistry of long-chain tertiary amines and their derivatives is largely dictated by the interplay between the hydrophobic nature of the long alkyl chain and the hydrophilic, cationic nature of the amine or ammonium (B1175870) group. These molecules are precursors to a wide range of important chemical products, including quaternary ammonium compounds, amine oxides, and betaine (B1666868) surfactants. chemicalbook.com The properties and applications of these derivatives are highly dependent on the length of the alkyl chain and the nature of the groups attached to the nitrogen atom.

Academic Significance of Fatty Amine Salts in Modern Chemical Science

Fatty amine salts, including N,N-dimethyloctadecan-1-amine;acetate, hold considerable academic significance due to their fundamental role as cationic surfactants. researchgate.net Their ability to reduce surface and interfacial tension makes them subjects of study in colloid and surface science. Research in this area explores their self-assembly into micelles, vesicles, and other aggregates in solution, which has implications for drug delivery, material science, and formulation chemistry.

The academic interest in fatty amine salts also extends to their application as corrosion inhibitors, flotation agents in mining, and as emulsifiers in various industrial processes. researchgate.net For instance, their ability to form protective films on metal surfaces is a key area of research in materials science and engineering. researchgate.net Furthermore, the study of long-chain ammonium salts as inhibitors of biological processes, such as dynamin GTPase activity, highlights their relevance in medicinal chemistry and biochemistry. nih.gov The relationship between the molecular structure of these salts, such as chain length and the nature of the counter-ion, and their inhibitory activity is an active area of investigation. nih.gov

Historical and Current Trajectories in N,N-Dimethyloctadecan-1-amine Acetate Research

The industrial production of fatty amines, the precursors to salts like this compound, has its roots in the early 20th century with the development of processes to convert fatty acids into amines. mpob.gov.my A common route involves the "Nitrile Process," where fatty acids are reacted with ammonia (B1221849) to form nitriles, which are then hydrogenated to produce fatty amines. wikipedia.org Historically, the primary application driving research and development was the production of quaternary ammonium salts for use as fabric softeners. mpob.gov.mywikipedia.org

Current research trajectories are increasingly focused on sustainability and the development of bio-based surfactants. purdue.edu There is a growing interest in synthesizing fatty amines and their derivatives from renewable feedstocks like vegetable oils. wikipedia.orgpurdue.edu Research is also directed towards developing more efficient and environmentally friendly catalytic systems for amine synthesis. researchgate.net In terms of applications, while traditional uses remain important, there is expanding research into novel areas. For example, the use of tertiary amine salts as hydrate inhibitors in the oil and gas industry is a subject of recent patents and studies. google.com The synthesis of novel fatty amine derivatives for specialized applications, such as in the formulation of advanced materials and drug delivery systems, continues to be an active area of academic and industrial research. acs.org

Interactive Data Table: Physicochemical Properties of N,N-Dimethyloctadecan-1-amine and its Acetate Salt

| Property | N,N-Dimethyloctadecan-1-amine | This compound |

| CAS Number | 124-28-7 chemicalbook.com | 19855-61-9 bldpharm.com |

| Molecular Formula | C20H43N chemicalbook.com | C22H47NO2 sigmaaldrich.com |

| Molecular Weight | 297.56 g/mol chemicalbook.com | 357.62 g/mol sigmaaldrich.com |

| Physical Form | Solid chemicalbook.com | Solid sigmaaldrich.com |

| Melting Point | 23 °C chemicalbook.com | Not specified |

| Boiling Point | 347 °C chemicalbook.com | Not specified |

| Water Solubility | Slightly soluble chemicalbook.com | Insoluble in water noaa.gov |

| IUPAC Name | N,N-dimethyloctadecan-1-amine nih.gov | This compound sigmaaldrich.com |

Properties

Molecular Formula |

C22H46NO2- |

|---|---|

Molecular Weight |

356.6 g/mol |

IUPAC Name |

N,N-dimethyloctadecan-1-amine;acetate |

InChI |

InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)/p-1 |

InChI Key |

UUPXKAJPMYOPLF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyloctadecan 1 Amine Acetate

Synthetic Pathways to N,N-Dimethyloctadecan-1-amine (Precursor Amine)

The synthesis of the tertiary fatty amine, N,N-dimethyloctadecan-1-amine, is a critical first step before its conversion to the acetate (B1210297) salt. Methodologies have evolved from multi-step processes using natural feedstocks to more direct catalytic routes.

Reductive amination, also known as reductive alkylation, is a highly effective method for forming amines. The synthesis of N,N-dimethyloctadecan-1-amine via this strategy typically involves the reaction of an 18-carbon aldehyde (octadecanal) or ketone with dimethylamine (B145610) in the presence of a reducing agent. This one-pot reaction proceeds through the initial formation of an enamine intermediate, which is then reduced to the final tertiary amine.

Several reducing agents can be employed for this transformation, each with specific characteristics. koreascience.kr

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice for reductive amination due to its selectivity; it readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone. koreascience.kr However, its high toxicity and the potential for cyanide residues in the final product are significant drawbacks. koreascience.kr

Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative, STAB is particularly effective for the reductive amination of aldehydes and ketones. koreascience.kr

Borohydride (B1222165) Exchange Resin (BER): This polymer-supported borohydride is an inexpensive and less toxic option that simplifies product work-up, as the resin can be removed by simple filtration. koreascience.kr

Catalytic Hydrogenation: This method involves reacting the carbonyl compound and dimethylamine with hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C), Raney nickel, or platinum. researchgate.netyoutube.com It is considered a green chemistry approach as it avoids stoichiometric inorganic hydrides.

The choice of reagent can be influenced by factors such as substrate compatibility, safety considerations, and cost.

Interactive Data Table: Comparison of Common Reductive Amination Reagents

| Reagent | Key Advantages | Key Disadvantages |

|---|---|---|

| Sodium Cyanoborohydride | High selectivity for iminium ions. | Highly toxic, potential for cyanide contamination. koreascience.kr |

| Sodium Triacetoxyborohydride | Mild, less toxic, effective for a wide range of substrates. koreascience.kr | Can be more expensive than other hydrides. |

| Borohydride Exchange Resin | Non-toxic, easy removal from reaction mixture. koreascience.kr | May have lower reactivity for some substrates. |

| Catalytic Hydrogenation | Atom-economical ("green"), no hydride waste products. researchgate.net | Requires specialized high-pressure equipment. |

The industrial production of fatty amines has evolved significantly, driven by the availability of different chemical feedstocks. wikipedia.org

Initially, fatty amines were produced predominantly from natural fats and oils, such as vegetable or seed oils. wikipedia.orgresearchgate.net The conventional route, often referred to as the Nitrile Process , involves several steps:

Hydrolysis of triglycerides (fats/oils) to yield fatty acids.

Reaction of the fatty acids with ammonia (B1221849) at high temperatures (280–360°C) over a metal oxide catalyst (e.g., alumina) to produce fatty nitriles (R-C≡N). wikipedia.orgresearchgate.net

Hydrogenation of the fatty nitriles to produce amines. wikipedia.org The degree of substitution on the final amine (primary, secondary, or tertiary) can be controlled by the reaction conditions, such as the presence or absence of excess ammonia during hydrogenation. wikipedia.org

More direct synthetic routes have been developed using petrochemical feedstocks. Fatty alcohols or aldehydes can be reacted with amines over a hydrogenation/dehydrogenation catalyst. For instance, N,N-dimethyloctadecan-1-amine can be synthesized from octadecanol and dimethylamine. chemicalbook.com Another pathway involves the reaction of long-chain olefins with secondary amines. google.com These methods offer alternatives to the traditional nitrile process, often with fewer steps and different feedstock considerations.

Formation and Advanced Purification of N,N-Dimethyloctadecan-1-amine Acetate

The formation of N,N-dimethyloctadecan-1-amine acetate is a straightforward acid-base reaction. Tertiary amines, including N,N-dimethyloctadecan-1-amine, are basic due to the lone pair of non-bonding electrons on the nitrogen atom. byjus.com This lone pair can accept a proton (H⁺) from an acid.

When the tertiary amine is reacted with acetic acid (CH₃COOH), the nitrogen atom is protonated, forming a positively charged dimethyl-octadecylammonium cation. The acetic acid is deprotonated to form the negatively charged acetate anion. These two ions are held together by an electrostatic attraction, forming the salt N,N-dimethyloctadecan-1-amine acetate. byjus.com

This reaction is the basis for separating amines from non-basic organic compounds. byjus.com The resulting amine salt typically exhibits significantly different physical properties, such as higher water solubility and lower solubility in nonpolar organic solvents, compared to the parent free amine. byjus.com

The purification of long-chain amines and their salts is crucial for achieving high-purity products. Traditional methods often rely on the differential solubility between the free amine and its protonated salt form. rochester.edu For example, a crude amine mixture can be dissolved in an organic solvent and washed with an aqueous acid solution. The amine is protonated and partitions into the aqueous layer as the salt, leaving non-basic impurities behind in the organic layer. The parent amine can then be regenerated by adding a base to the aqueous solution. youtube.com

More advanced and efficient purification techniques have been developed:

Precipitation/Crystallization with Volatile Acids: A modern approach involves using an acid that facilitates both purification and easy removal. For instance, trichloroacetic acid (TCA) can be used to precipitate amines from a solution containing impurities. beilstein-journals.orgnih.gov The resulting amine-TCA salt can be isolated by filtration. A key advantage of this method is that the TCA can be subsequently removed by gentle heating, which causes it to decompose into volatile products (chloroform and carbon dioxide), directly yielding the pure, free amine without requiring a final basic wash step. beilstein-journals.orgnih.gov This reduces the number of operational steps and waste generation. beilstein-journals.org

Ion Exchange Chromatography: This technique is particularly effective for removing ionic impurities, such as heat-stable salts (HSS), from amine streams. kovalus.com In this process, the amine solution is passed through a column containing a solid resin. The amine salt can be temporarily bound to the resin, allowing impurities to be washed away, or impurities can be bound to the resin while the desired product passes through. The purified amine or salt is then eluted from the column. kovalus.com

Derivatization Chemistry of N,N-Dimethyloctadecan-1-amine Acetate

The chemical reactivity of N,N-dimethyloctadecan-1-amine acetate is primarily dictated by the tertiary amine functional group. The acetate anion is generally a spectator ion in these transformations. Key derivatization reactions include oxidation and quaternization.

Oxidation to Amine Oxides: Tertiary amines can be oxidized to form N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or peracids like meta-chloroperbenzoic acid (mCPBA). smolecule.comevitachem.com The reaction results in the formation of N,N-dimethyloctadecan-1-amine N-oxide, a compound where an oxygen atom is covalently bonded to the nitrogen atom. smolecule.com

Quaternization to Quaternary Ammonium (B1175870) Salts: As a tertiary amine, N,N-dimethyloctadecan-1-amine can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction known as quaternization. libretexts.orglibretexts.org This reaction forms a quaternary ammonium salt, where the nitrogen atom is bonded to four alkyl groups and carries a permanent positive charge. libretexts.org For example, reaction with methyl iodide would yield N,N,N-trimethyl-octadecan-1-aminium iodide. These quaternary salts are a distinct class of compounds with different properties and applications from the parent tertiary amine. wikipedia.org

Reaction with Acylating Agents: Tertiary amines can react with acylating agents like acid chlorides or anhydrides. While they cannot form amides due to the lack of an N-H bond, they can act as catalysts or, under forcing conditions, undergo displacement reactions. For example, reaction with acetic anhydride (B1165640) at reflux can cause the displacement of one of the alkyl groups from certain types of tertiary amines, though simple alkyl groups like methyl are generally not displaced. cdnsciencepub.com

Interactive Data Table: Common Derivatization Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | Amine N-oxide smolecule.com |

| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt libretexts.org |

| Acylation | Acetic Anhydride | (Catalyst or potential for displacement) libretexts.orgcdnsciencepub.com |

Oxidative Derivatization to Amine N-Oxide Derivatives

The conversion of tertiary amines to their corresponding N-oxides is a fundamental chemical transformation. In the case of N,N-dimethyloctadecan-1-amine, this oxidation leads to the formation of N,N-dimethyloctadecan-1-amine N-oxide, a compound with distinct physical and chemical properties. The primary method for this transformation involves the use of oxidizing agents, with hydrogen peroxide being one of the most common and environmentally benign reagents. wikipedia.orgevitachem.com

The synthesis of 1-octadecanamine, N,N-dimethyl-, N-oxide is most frequently achieved through the oxidation of the parent tertiary amine. evitachem.com This reaction is typically conducted under mild conditions and can be carried out in either aqueous or organic solvents. evitachem.com The general reaction involves the donation of the lone pair of electrons from the nitrogen atom to an oxygen atom from the oxidizing agent.

A variety of oxidizing agents can be employed for the N-oxidation of tertiary amines, each with its own set of advantages and reaction conditions. While hydrogen peroxide is widely used, other reagents such as peracids (e.g., m-chloroperoxybenzoic acid - mCPBA) and Caro's acid have also been effectively utilized. wikipedia.org The choice of oxidant and catalyst can influence the reaction rate and yield.

Table 1: Common Oxidizing Systems for Tertiary Amine N-Oxidation

| Oxidizing Agent | Catalyst/Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used without a catalyst, or with catalysts like methyltrioxorhenium. | wikipedia.org |

| Peracids (e.g., mCPBA) | Typically used in chlorinated solvents. | wikipedia.org |

| Caro's Acid (H₂SO₅) | A strong oxidizing agent. | wikipedia.org |

| Sodium Percarbonate | Used with rhenium-based catalysts. |

N-Deacetylation Reactions and Associated Mechanisms

The terminology "N-deacetylation" in the context of N,N-dimethyloctadecan-1-amine;acetate requires careful clarification. The compound is an amine salt, formed from the tertiary amine N,N-dimethyloctadecan-1-amine and acetic acid. It is not an N-acetylated compound, which would be an amide. Therefore, the chemical transformation of interest is not deacetylation but rather the dissociation of the salt or the reaction of the free amine after neutralization.

N-deacetylation is the hydrolysis of an amide bond, a reaction that involves the cleavage of a carbonyl-nitrogen bond. encyclopedia.pub This process can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism : The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the amine, resulting in a carboxylic acid and a protonated amine. etsu.edu

Base-Catalyzed Mechanism : In this mechanism, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the amine leaving group. An acid-base reaction between the carboxylic acid and the amine then occurs. etsu.edu

For this compound, the focus would be on liberating the free amine from its salt form, which can be achieved by treatment with a base. The resulting free N,N-dimethyloctadecan-1-amine can then undergo various other chemical transformations.

Strategies for Analytical Derivatization to Enhance Detection Sensitivity

Long-chain aliphatic amines such as N,N-dimethyloctadecan-1-amine often lack a chromophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible detection challenging. scribd.com To overcome this limitation, derivatization strategies are employed to introduce a chromophoric or fluorophoric tag to the amine molecule, thereby enhancing its detectability. thermofisher.com

The derivatization of primary and secondary amines is common, and while tertiary amines are generally less reactive, certain reagents can be used. For analytical purposes, if the tertiary amine itself is not amenable to direct derivatization, it could potentially be transformed into a detectable species. However, for practical applications, the focus is often on derivatizing any primary or secondary amine impurities that may be present.

Several reagents are widely used for the derivatization of amines for HPLC analysis: thermofisher.com

o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to produce highly fluorescent derivatives. thermofisher.comrsc.org

Dansyl Chloride (DNS-Cl) : Reacts with primary and secondary amines to yield fluorescent sulfonamides. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB) : Also known as Sanger's reagent, it reacts with primary and secondary amines to form UV-active dinitrophenyl derivatives. thermofisher.com

Table 2: Common Derivatizing Agents for Amines in HPLC

| Derivatizing Agent | Target Amines | Detection Method |

|---|---|---|

| o-Phthalaldehyde (OPA) | Primary | Fluorescence |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary, Secondary | Fluorescence, UV |

| Dansyl Chloride (DNS-Cl) | Primary, Secondary | Fluorescence |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary, Secondary | UV |

Green Chemistry Approaches in Fatty Amine Synthesis and Processing

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. In the context of fatty amine synthesis and processing, several green chemistry approaches have emerged.

Continuous Homogeneously Catalyzed Production in Microemulsion Systems

A significant advancement in the green synthesis of fatty amines is the use of continuous homogeneously catalyzed production in microemulsion systems. researchgate.net This method offers several advantages over traditional batch processes, including improved heat and mass transfer, easier catalyst recycling, and the use of water as a solvent, which is more environmentally benign than many organic solvents. researchgate.net

In this system, a water-soluble catalyst is housed within the aqueous phase of a microemulsion, while the organic substrates, such as long-chain olefins or aldehydes, reside in the organic phase. researchgate.net The use of a surfactant facilitates the formation of a microemulsion, creating a large interfacial area for the reaction to occur. After the reaction, the phases can be separated, allowing for the straightforward recovery and recycling of the expensive catalyst. researchgate.net Research has demonstrated the successful continuous operation of this process for over 90 hours with high yields and minimal catalyst leaching. researchgate.net

Molecular Structure, Spectroscopy, and Computational Chemical Investigations of N,n Dimethyloctadecan 1 Amine Acetate

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the structural features of a molecule. By probing the interactions of N,N-dimethyloctadecan-1-amine acetate (B1210297) with electromagnetic radiation, a detailed picture of its chemical environment, functional groups, and electronic properties can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) frameworks of a molecule. In the case of N,N-dimethyloctadecan-1-amine acetate, NMR provides precise information about the chemical environment of the long octadecyl chain, the N,N-dimethyl groups, and the acetate counter-ion.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons. The long alkyl chain gives rise to a complex series of signals in the upfield region. The terminal methyl group (CH₃) of the octadecyl chain typically appears as a triplet around 0.88 ppm. The extensive methylene (B1212753) (CH₂) groups of the chain produce a large, overlapping multiplet signal centered around 1.25-1.30 ppm. The methylene group adjacent to the nitrogen atom (α-CH₂) is deshielded and thus shifted downfield to approximately 3.0-3.2 ppm. The six protons of the two N-methyl groups are equivalent and appear as a sharp singlet, significantly shifted downfield to around 2.7-2.9 ppm due to the influence of the positively charged nitrogen center. The protons of the acetate counter-ion (CH₃COO⁻) also produce a characteristic singlet, typically found in the region of 1.9-2.1 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts are influenced by the local electronic environment. Carbons in the long alkyl chain show characteristic signals in the aliphatic region (14-32 ppm). The N-methyl carbons are observed further downfield, typically in the 45-55 ppm range. The carbon of the methylene group attached to the nitrogen (α-C) is also found in this region. The carbonyl carbon of the acetate group is highly deshielded and appears significantly downfield, generally in the range of 170-180 ppm, while the methyl carbon of the acetate appears upfield around 20-25 ppm. libretexts.orgwisc.eduresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for N,N-Dimethyloctadecan-1-amine Acetate Data is predicted based on analogous compounds and typical chemical shift ranges.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Octadecyl CH₃ | ~0.88 (triplet) | ~14.1 |

| Octadecyl (CH₂)n | ~1.25-1.30 (multiplet) | ~22.7-31.9 |

| α-CH₂ (next to N⁺) | ~3.0-3.2 (multiplet) | ~50-55 |

| N⁺-(CH₃)₂ | ~2.7-2.9 (singlet) | ~45-50 |

| Acetate CH₃ | ~1.9-2.1 (singlet) | ~20-25 |

| Acetate C=O | N/A | ~175-180 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Elucidation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mun.ca For N,N-dimethyloctadecan-1-amine acetate, these techniques are crucial for confirming the presence of the long alkyl chain and the carboxylate group of the acetate ion.

The IR spectrum is expected to show strong absorption bands corresponding to the C-H stretching vibrations of the octadecyl and methyl groups in the 2850-3000 cm⁻¹ region. pharmtech.com The bending vibrations for these CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ range. A key feature is the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) from the acetate anion, which typically appear around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. cdnsciencepub.comresearchgate.net The C-N stretching vibration of the tertiary amine salt is expected in the 900-1200 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. The C-H stretching region is also prominent in the Raman spectrum. pharmtech.com The C-C skeletal vibrations of the long alkyl chain typically give rise to a series of bands in the 800-1200 cm⁻¹ region. The symmetric COO⁻ stretch is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. ias.ac.inresearchgate.net

Table 2: Illustrative Vibrational Mode Assignments for N,N-Dimethyloctadecan-1-amine Acetate Data is based on typical frequencies for alkylammonium salts and acetates. pharmtech.comcdnsciencepub.comresearchgate.netias.ac.inresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 2850-3000 | ν(C-H) | Symmetric and asymmetric stretching of CH₂, CH₃ groups |

| 1550-1610 | νₐ(COO⁻) | Asymmetric stretching of the acetate carboxylate group |

| 1400-1470 | δ(C-H), νₛ(COO⁻) | Bending of CH₂/CH₃ groups and symmetric stretching of the acetate carboxylate |

| 1300-1380 | δ(CH₃) | Symmetric bending (umbrella mode) of methyl groups |

| 900-1200 | ν(C-N), ν(C-C) | C-N stretching and C-C skeletal vibrations of the alkyl chain |

| ~930 | ν(C-C) | C-C stretching of the acetate backbone |

| ~650 | δ(OCO) | Bending/scissoring of the acetate O-C-O group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For saturated compounds like N,N-dimethyloctadecan-1-amine acetate, which lack extensive π-conjugated systems or chromophores, the utility of UV-Vis spectroscopy is limited.

Saturated alkylamines typically exhibit absorption maxima only in the far-UV region, often around 200 nm. libretexts.orgreddit.com These absorptions are generally attributed to n → σ* transitions, where a non-bonding electron from the nitrogen atom is excited to a sigma anti-bonding orbital. The acetate ion itself does not have significant absorption in the standard UV-Vis range (200-800 nm). Consequently, the UV-Vis spectrum of N,N-dimethyloctadecan-1-amine acetate is not expected to show significant features and is of little value for detailed electronic structure analysis or conjugation studies, as no conjugated system is present. libretexts.org

Theoretical and Computational Chemistry Studies

To complement experimental data, theoretical and computational methods are employed to model the molecular and electronic properties of N,N-dimethyloctadecan-1-amine acetate, offering insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization, Electronic Structure, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For N,N-dimethyloctadecan-1-amine acetate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine the most stable three-dimensional conformation (geometry optimization). researchgate.netmonash.educhemrxiv.org

The optimization process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles. These calculations would confirm the tetrahedral geometry around the positively charged nitrogen atom and the planar structure of the acetate's carboxylate group. Furthermore, DFT can be used to calculate the vibrational frequencies, which can then be compared with experimental IR and Raman data to aid in the assignment of vibrational modes.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. thaiscience.infoaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For N,N-dimethyloctadecan-1-amine acetate, the HOMO is expected to be localized primarily on the acetate anion, specifically on the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be distributed around the cationic N,N-dimethyloctadecylammonium moiety. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for N,N-Dimethyloctadecan-1-amine Acetate Derived from Theoretical HOMO-LUMO Energies These values are conceptual and derived from typical DFT results for similar ionic compounds. thaiscience.inforesearchgate.net

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

The analysis of these descriptors provides a quantitative framework for predicting the reactivity and kinetic stability of N,N-dimethyloctadecan-1-amine acetate, complementing the structural insights gained from spectroscopic methods.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. For the ion pair N,N-dimethyloctadecan-1-ammonium acetate, the MESP surface illustrates the distinct electrostatic regions arising from the cationic ammonium (B1175870) headgroup and the anionic acetate counterion.

The surface is characterized by a region of strong positive electrostatic potential (electron-deficient), typically colored blue, localized around the acidic proton of the N,N-dimethyloctadecan-1-ammonium cation (N⁺-H). This positive region is the primary site for electrophilic interactions. Conversely, areas of strong negative electrostatic potential (electron-rich), colored red, are concentrated around the two oxygen atoms of the acetate anion. These sites are nucleophilic and are responsible for the hydrogen bond accepting capability of the acetate ion. The long, nonpolar octadecyl chain exhibits a largely neutral potential, represented by green or yellow, indicating its hydrophobic and non-reactive nature. The MESP map visually confirms the separation of charge within the salt complex and highlights the specific atoms involved in the crucial ion-pair interaction.

Table 1: Predicted Molecular Electrostatic Potential (MESP) Characteristics for N,N-Dimethyloctadecan-1-ammonium Acetate

| Molecular Region | Atom(s) of Interest | Predicted Potential | Significance |

| Cationic Headgroup | Proton on Nitrogen (N⁺-H) | Strong Positive (V_max) | Primary hydrogen bond donor site |

| Anionic Headgroup | Carboxylate Oxygens (O⁻) | Strong Negative (V_min) | Primary hydrogen bond acceptor sites |

| Alkyl Chain | C-H bonds of C₁₈H₃₇ | Near-Neutral | Hydrophobic character, van der Waals interactions |

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and orbital interactions within a molecule. materialsciencejournal.org For N,N-dimethyloctadecan-1-amine acetate, NBO analysis quantifies the key donor-acceptor interactions that constitute the hydrogen bond between the cation and anion. The primary interaction is an intermolecular charge transfer from the electron-rich lone pairs of the acetate oxygen atoms to the electron-deficient antibonding orbital of the ammonium N⁺-H bond.

This interaction is formally described as a donation from the oxygen lone pair orbital, n(O), to the antibonding sigma orbital, σ*(N-H). The stabilization energy (E(2)) associated with this charge transfer, calculated through second-order perturbation theory within the NBO framework, quantifies the strength of the hydrogen bond. chemmethod.com This delocalization of electron density from the acetate to the ammonium group not only stabilizes the ion pair but also leads to a slight elongation of the N-H bond and a corresponding red-shift in its vibrational stretching frequency. The magnitude of the E(2) energy is a direct measure of the hyperconjugative interaction strength, confirming the significant covalent character of the hydrogen bond within this ionic complex. materialsciencejournal.org

Table 2: Representative NBO Second-Order Perturbation Analysis for the N⁺-H···O⁻ Interaction

| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | E(2) (kcal/mol) | Interaction Type |

| Oxygen Lone Pair, n(O) | Antibonding N-H, σ(N-H) | > 15 | Strong intermolecular hydrogen bond |

| Oxygen Lone Pair, n(O) | Antibonding C-N, σ(C-N) | ~ 1-2 | Weaker hyperconjugation |

Note: E(2) values are representative for strong ammonium-carboxylate hydrogen bonds and indicate the stabilization energy from charge transfer.

Predicted Vibrational Spectra and Correlation with Experimental Data

The correlation between theoretical and experimental vibrational spectra provides a powerful method for structural confirmation. Quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d) basis set, can predict the infrared (IR) and Raman spectra of N,N-dimethyloctadecan-1-amine acetate. nih.gov

The most significant spectral features for this salt are associated with the N⁺-H···O⁻ interaction. Key predicted vibrational modes include:

N⁺-H Stretching: A broad and intense absorption band expected in the 2400-2700 cm⁻¹ region. This frequency is significantly lower than that of a free N-H bond (~3300-3500 cm⁻¹) due to the strong hydrogen bonding with the acetate anion, which weakens the N-H bond. nih.gov

C=O Stretching: The asymmetric and symmetric stretching modes of the carboxylate group (COO⁻) of acetate are predicted to appear around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The positions of these bands are sensitive to the strength of the ionic interaction.

C-H Stretching: The aliphatic C-H stretching vibrations of the long octadecyl chain and methyl groups are expected in the 2850-2960 cm⁻¹ region.

Comparison of these calculated frequencies with experimental FTIR and Raman data, after applying a suitable scaling factor to the theoretical results to account for anharmonicity and basis set limitations, allows for precise assignment of the observed spectral bands and confirms the presence of the strong ion-pair interaction. nih.govresearchgate.net

Table 3: Predicted vs. Typical Experimental Frequencies for Key Vibrational Modes (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Range (Scaled DFT) | Typical Experimental Range |

| N⁺-H Stretch | Ammonium | 2400 - 2700 | 2400 - 2700 (broad) |

| Asymmetric COO⁻ Stretch | Acetate | 1550 - 1610 | 1550 - 1610 |

| Symmetric COO⁻ Stretch | Acetate | 1380 - 1420 | 1380 - 1420 |

| Aliphatic C-H Stretch | Octadecyl Chain | 2850 - 2960 | 2853, 2922 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Aggregation Behavior

Molecular dynamics (MD) simulations offer insight into the dynamic behavior of N,N-dimethyloctadecan-1-amine acetate over time, particularly its conformational flexibility and tendency to self-assemble in solution. As a cationic surfactant, this compound is expected to form micelles in aqueous environments.

MD simulations can model the aggregation process, starting from randomly distributed monomers to the formation of stable micellar structures. nih.gov Key parameters derived from these simulations include:

Critical Micelle Concentration (CMC): The concentration at which micelle formation begins.

Aggregation Number: The average number of monomers in a stable micelle. For similar long-chain surfactants, this can range from 50 to 100 molecules. nih.gov

Micelle Shape and Size: Simulations can reveal whether the micelles are spherical, ellipsoidal, or cylindrical. The long octadecyl chain would favor non-spherical shapes. The radius of gyration provides a measure of the micelle's size.

Conformational Analysis: Within the micelle, the octadecyl chains are in a dynamic, liquid-like state in the hydrophobic core, while the N,N-dimethylammonium acetate headgroups are solvated at the micelle-water interface.

These simulations provide a molecular-level understanding of the forces driving self-assembly, including the hydrophobic effect (for the alkyl chains) and electrostatic interactions (between the headgroups). nih.gov

Table 4: Typical Parameters from MD Simulations of Long-Chain Alkylammonium Surfactant Aggregation

| Parameter | Description | Typical Value/Observation |

| Aggregation Number (N_agg) | Average number of molecules per micelle | 50 - 100 |

| Radius of Gyration (R_g) | A measure of micelle compactness | 1.5 - 2.5 nm |

| Shape | Overall geometry of the micelle | Ellipsoidal / Oblate |

| Solvent Accessible Surface Area (SASA) | Measure of the hydrophobic core's exposure to water | Decreases significantly upon micellization |

Quantum Chemical Studies of Hydrogen Bonding and Ion-Pair Interactions within the Salt Complex

Quantum chemical calculations provide fundamental insights into the nature and strength of the non-covalent interactions governing the structure of the N,N-dimethyloctadecan-1-ammonium acetate ion pair. The dominant interaction is the N⁺-H···O⁻ hydrogen bond, which has a significant electrostatic component due to the attraction between the formally charged cation and anion. frontiersin.org

DFT calculations can be used to determine the optimized geometry of the ion pair, revealing key structural parameters. The N···O distance is predicted to be short, typically in the range of 2.6 to 2.8 Å, and the N-H···O angle is expected to be nearly linear (170-180°), indicative of a strong, directional hydrogen bond. The binding energy of the ion pair can be calculated, and after correcting for basis set superposition error (BSSE), it is expected to be substantial, reflecting the stability of the complex.

The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the interaction. chalcogen.ro The presence of a bond critical point (BCP) between the H and O atoms, along with specific values for the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, would confirm the existence of the hydrogen bond and provide a measure of its covalent character. nih.gov

Table 5: Typical Calculated Properties of the Ammonium-Acetate Hydrogen Bond

| Property | Method | Predicted Value | Significance |

| H···O Bond Length | DFT Geometry Optimization | 1.6 - 1.8 Å | Short distance indicates strong interaction |

| N-H···O Bond Angle | DFT Geometry Optimization | 170 - 180° | High directionality of the H-bond |

| Binding Energy (BSSE corrected) | DFT Calculation | 20 - 25 kcal/mol | High stability of the ion pair |

| Electron Density at BCP (ρ) | QTAIM | ~0.04 a.u. | Indicates significant charge concentration |

Solid-State Structural Elucidation: X-ray Crystallography of Related Long-Chain Amine Derivatives

While a specific crystal structure for N,N-dimethyloctadecan-1-amine acetate may not be publicly available, its solid-state arrangement can be inferred from X-ray crystallographic studies of related long-chain amine derivatives and organic salts. weizmann.ac.il In the crystalline state, the molecules would arrange to maximize favorable interactions and achieve efficient packing.

The expected structural features would include:

Layered Structures: The long, saturated octadecyl chains would likely pack in parallel, interdigitated layers, driven by van der Waals forces. This is a common motif for long-chain amphiphilic molecules.

Hydrogen Bonding Networks: The polar N,N-dimethylammonium acetate headgroups would be segregated from the hydrophobic tails. They would form extensive hydrogen bonding networks, where each ammonium group's N⁺-H donor interacts strongly with an oxygen atom from a neighboring acetate anion. nih.gov This could lead to the formation of one-dimensional chains or two-dimensional sheets of headgroups.

Conformation: The octadecyl chain would likely adopt a stable, all-trans (zigzag) conformation to allow for dense packing within the crystal lattice.

The unit cell parameters and space group would be determined by the symmetry of these packing and hydrogen bonding arrangements.

Table 6: Representative Crystallographic Data for a Related Long-Chain Alkylammonium Salt

| Parameter | Example Data (Didodecyldimethylammonium Bromide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.98 |

| b (Å) | 51.34 |

| c (Å) | 7.25 |

| β (°) | 111.3 |

| Z (molecules/unit cell) | 4 |

Note: Data is illustrative for a similar long-chain quaternary amine salt to demonstrate typical packing parameters.

Supramolecular Assembly and Interfacial Chemistry of N,n Dimethyloctadecan 1 Amine Acetate

Aggregation Phenomena in Solution and at Interfaces

The amphiphilic nature of N,N-dimethyloctadecan-1-amine acetate (B1210297), characterized by a hydrophilic dimethylammonium acetate headgroup and a long hydrophobic octadecyl tail, drives its self-aggregation in aqueous solutions to minimize unfavorable interactions between the hydrocarbon chains and water. This process leads to the formation of various aggregates, such as micelles, and is fundamental to its surface-active properties.

The length of the alkyl chain is a critical determinant of the self-assembly behavior of surfactants. For homologous series of N,N-dimethylalkylamine salts, an increase in the number of carbon atoms in the hydrophobic tail profoundly influences key aggregation parameters, most notably the critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to associate into micelles, and it is a measure of the stability of the monomeric state in solution.

As the alkyl chain length increases, the hydrophobic effect becomes more pronounced, leading to a decrease in the CMC. This is because longer alkyl chains have a greater tendency to be expelled from the aqueous environment, thus favoring aggregation at lower concentrations. Consequently, N,N-dimethyloctadecan-1-amine (C18) would be expected to have a significantly lower CMC than its shorter-chain counterparts, such as N,N-dimethyldodecan-1-amine (C12) or N,N-dimethyltetradecan-1-amine (C14).

The aggregation number, which is the average number of surfactant molecules in a single micelle, also tends to increase with alkyl chain length. The larger hydrophobic core required to accommodate longer alkyl chains results in the formation of larger aggregates. This trend is driven by the need to minimize the contact area between the hydrophobic tails and water.

Table 1: Expected Influence of Alkyl Chain Length on the Aggregation Properties of N,N-Dimethylalkylamine Acetates in Aqueous Solution

| Surfactant | Alkyl Chain Length | Expected Critical Micelle Concentration (CMC) | Expected Aggregation Number |

| N,N-Dimethyldodecan-1-amine acetate | 12 | Higher | Lower |

| N,N-Dimethyltetradecan-1-amine acetate | 14 | Intermediate | Intermediate |

| N,N-Dimethylhexadecan-1-amine acetate | 16 | Lower | Higher |

| N,N-Dimethyloctadecan-1-amine acetate | 18 | Lowest | Highest |

Note: The values in this table are illustrative of the expected trend and are not based on direct experimental data for this specific homologous series of acetate salts.

Molecular dissymmetry in surfactants, often referring to unequal chain lengths in gemini (B1671429) (twin-tailed) surfactants or branched chains, can significantly impact their aggregation properties. Dissymmetry can disrupt the packing of surfactant molecules within an aggregate, leading to changes in micellar shape, size, and CMC. For instance, in some dissymmetric gemini surfactants, an increasing degree of asymmetry has been shown to decrease the CMC and the minimum area occupied per molecule at the air/water interface. tandfonline.com This is attributed to an enhancement of the solvophobic effect. tandfonline.com

However, for a single-chain surfactant such as N,N-dimethyloctadecan-1-amine acetate, the concept of molecular dissymmetry as it applies to multi-chain surfactants is not directly relevant. The molecule itself is linear and does not possess the kind of structural asymmetry that would lead to significant packing constraints within a micelle. Therefore, its aggregation behavior is primarily governed by the balance between the hydrophobic interactions of its single long alkyl chain and the electrostatic and hydration forces of its headgroup.

Formation of Ordered Supramolecular Architectures

Beyond the formation of simple spherical micelles, long-chain surfactants like N,N-dimethyloctadecan-1-amine acetate can form a variety of ordered supramolecular architectures, depending on factors such as concentration, temperature, and the presence of additives. The geometric packing of the surfactant molecules, as conceptualized by the critical packing parameter (p), dictates the morphology of the resulting aggregates. The value of 'p' is determined by the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the aggregate-water interface, and the length of the alkyl chain.

For N,N-dimethyloctadecan-1-amine acetate, its long C18 tail favors a smaller curvature of the aggregate surface. At concentrations above the CMC, it is expected to form spherical or slightly ellipsoidal micelles. As the concentration increases, these may grow into larger, rod-like or worm-like micelles. Under certain conditions, these elongated structures can entangle, leading to viscoelastic solutions.

Furthermore, interactions between the cationic headgroups and the acetate counterions, as well as any added electrolytes, can modulate the effective headgroup area and influence the packing parameter, potentially leading to transitions between different aggregate morphologies. The formation of even more complex structures, such as vesicles or lamellar phases, is also possible, particularly in the presence of co-surfactants or other amphiphilic molecules. The ability of octadecylamine (B50001), a related primary amine, to form Langmuir-Blodgett films demonstrates the capacity of long-chain amines to create highly ordered monolayers at interfaces. atamanchemicals.com

Interfacial Adsorption Mechanisms and Surface Activity Research

The surface activity of N,N-dimethyloctadecan-1-amine acetate arises from its tendency to adsorb at interfaces, such as the air-water or solid-water interface, thereby lowering the interfacial tension. The adsorption process is driven by the amphiphilic nature of the molecule. The hydrophobic octadecyl chain is expelled from the aqueous phase, while the hydrophilic dimethylammonium acetate headgroup remains in contact with the water.

At the air-water interface, these molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic headgroups in the water. This forms a monolayer that reduces the surface tension of the water. The effectiveness of a surfactant in reducing surface tension is a key measure of its surface activity.

The adsorption onto solid surfaces is governed by a combination of electrostatic and hydrophobic interactions. On a negatively charged surface, the cationic headgroup of N,N-dimethyloctadecan-1-amine acetate will adsorb strongly due to electrostatic attraction. This initial adsorption can then be followed by the association of the hydrophobic tails of other surfactant molecules, leading to the formation of surface aggregates such as hemimicelles or admicelles (adsorbed bilayers). This process can progressively render a hydrophilic surface more hydrophobic. Studies on the adsorption of octadecylamine hydrochloride on KCl crystals have shown that such long-chain amine salts can selectively adsorb onto specific crystal faces, a principle utilized in flotation processes. researchgate.net The adsorption of octadecylamine onto metal surfaces to form protective, hydrophobic films that inhibit corrosion further illustrates the strong interfacial activity of long-chain amines. researchgate.net

Advanced Applications and Functional Roles in Chemical Systems

Contributions to Surfactant Science and Technology

As a cationic surfactant, N,N-dimethyloctadecan-1-amine;acetate's utility is rooted in its amphiphilic nature, which allows it to modify the properties of interfaces and self-assemble into complex supramolecular structures in solution.

Structure-Activity Relationships in Amphiphilic Systems

The performance of N,N-dimethyloctadecan-1-amine;acetate (B1210297) as a surfactant is directly governed by its molecular architecture. This relationship between its structure and activity is fundamental to its application.

The molecule consists of two primary components:

A long hydrophobic tail: The octadecyl group (C18H37) is a saturated 18-carbon alkyl chain. Its significant length results in strong hydrophobic interactions, which is the primary driving force for the molecule's self-assembly in aqueous solutions and its adsorption at interfaces. This long tail is responsible for a low critical micelle concentration (CMC), meaning it forms aggregates at very low concentrations, and contributes to the formation of robust, stable films.

A hydrophilic headgroup: The N,N-dimethylammonium acetate group is the polar, water-soluble portion of the molecule. As a tertiary amine salt, the headgroup is cationic. The size and charge of this group influence the geometry of the self-assembled structures (e.g., spherical micelles, wormlike micelles, or bilayers) by dictating the optimal packing of the molecules.

The interplay between the bulky, hydrophobic tail and the relatively small, charged headgroup is critical. The strong repulsive forces between the C18 tails favor a smaller curvature at the micellar interface, promoting the formation of elongated or planar aggregates over simple spherical micelles, which is crucial for many of its applications, such as in viscoelastic fluids.

Role in Fabricating pH-Responsive Viscoelastic Fluid Systems

One of the most advanced applications of this compound is in the formulation of "smart" or stimuli-responsive fluids, specifically those that change their rheological properties in response to pH. mdpi.com this compound is a key ingredient in creating systems that can reversibly switch between a low-viscosity, water-like state and a high-viscosity, gel-like state.

The mechanism is based on the pH-dependent protonation of the tertiary amine headgroup.

High pH (Alkaline/Neutral Conditions): At a pH above its pKa, the amine headgroup is deprotonated and becomes neutral. In this state, the molecule is largely insoluble in water and does not form the necessary structures to increase viscosity. The solution behaves as a simple, low-viscosity dispersion.

Low pH (Acidic Conditions): When the pH is lowered by the addition of an acid, the amine headgroup becomes fully protonated, forming a cationic N,N-dimethyloctadecylammonium species. This protonated form is an active cationic surfactant. The strong hydrophobic interactions of the C18 tails, combined with the electrostatic repulsion of the cationic headgroups, lead to the self-assembly of long, flexible, wormlike micelles (WLMs). mdpi.com

These WLMs entangle with each other, forming a transient three-dimensional network throughout the solution. This network structure is responsible for a dramatic increase in the fluid's viscosity and the emergence of viscoelastic properties. The transition is reversible; raising the pH will deprotonate the headgroups, leading to the disassembly of the WLM network and a return to the low-viscosity state. rsc.org

| Condition | pH Level | Amine Headgroup State | Dominant Aggregate Structure | Resulting Fluid Viscosity |

|---|---|---|---|---|

| Acidic | Low | Protonated (Cationic) | Entangled Wormlike Micelles | High (Viscoelastic) |

| Alkaline | High | Deprotonated (Neutral) | Insoluble Precipitate/Dispersed | Low (Water-like) |

Mechanism in Carbon Dioxide Foam Formation

The compound is a highly effective agent for creating stable foams using carbon dioxide, functioning as a CO2-switchable surfactant. researchgate.net This technology is particularly relevant in applications like enhanced oil recovery. The mechanism relies on an in situ chemical reaction between the amine and CO2.

In its base form, N,N-dimethyloctadecan-1-amine has poor water solubility and is not an effective foaming agent. However, when CO2 is introduced into its aqueous dispersion, a reversible reaction occurs:

Activation (Switch-On): CO2 dissolves in water to form carbonic acid (H2CO2).

The carbonic acid then protonates the tertiary amine headgroup, converting the non-surface-active amine into its highly surface-active ammonium (B1175870) bicarbonate salt.

This newly formed surfactant adsorbs at the CO2-water interface, lowering the interfacial tension and creating a resilient film that stabilizes foam bubbles. The exceptionally long C18 tail contributes to the formation of highly stable foams. mdpi.com

This process is reversible. If the CO2 is removed (e.g., by flushing with nitrogen or air), the equilibrium shifts, the amine deprotonates, and its surfactant properties are "switched off," leading to the collapse of the foam. mdpi.com This switchable behavior allows for precise control over foam generation and destruction without the need for additional chemical agents.

Catalytic and Material Science Applications

Beyond surfactant science, the unique chemical properties of the N,N-dimethyloctadecan-1-amine component make it a valuable tool in materials synthesis and protection.

Role as Ligands or Activators in Quantum Dot Synthesis and Size Control

In the synthesis of colloidal semiconductor nanocrystals, known as quantum dots (QDs), long-chain amines like N,N-dimethyloctadecan-1-amine play a crucial role as surface ligands. QDs are typically produced via the high-temperature decomposition of organometallic precursors in a nonpolar solvent.

The amine functions in several key ways:

Surface Passivation: The lone pair of electrons on the nitrogen atom of the amine coordinates to the metal atoms on the surface of the nascent QD. This binding passivates "dangling bonds" on the surface, which is critical for achieving high photoluminescence quantum yields.

Growth and Size Control: As a dynamic capping agent, the amine molecules constantly attach and detach from the QD surface, moderating the addition of new precursor monomers. This controlled growth prevents particle aggregation and allows for the synthesis of monodisperse QDs with a narrow size distribution. researchgate.net The final size of the QDs, which determines their color, can be precisely tuned by adjusting the concentration of the amine, reaction temperature, and time.

Colloidal Stability: The long, hydrophobic C18 tails extend from the QD surface into the nonpolar solvent, providing steric stabilization that keeps the individual nanocrystals from aggregating. nsf.gov

| Function | Mechanism | Impact on Quantum Dots |

|---|---|---|

| Surface Ligand | Nitrogen atom coordinates to surface metal atoms. | Passivates surface defects, enhances quantum yield. |

| Growth Moderator | Regulates access of monomers to the nanocrystal surface. | Enables precise control over final particle size and optical properties. |

| Stabilizing Agent | Hydrophobic C18 tails provide steric hindrance in nonpolar solvents. | Prevents aggregation, ensuring colloidal stability and monodispersity. |

Design Component in Corrosion Inhibition Mechanisms and Formulations

This compound is classified as a film-forming corrosion inhibitor, providing effective protection for metal surfaces, particularly steel, in various environments. researchgate.net The inhibition mechanism involves the adsorption of the molecule onto the metal surface to create a protective barrier.

The process occurs in two steps:

Adsorption of the Headgroup: The polar ammonium headgroup serves as the anchor. The nitrogen atom can share its lone pair of electrons with the vacant d-orbitals of iron atoms on the steel surface (chemisorption). Additionally, the positive charge of the cation can be electrostatically attracted to cathodic sites on the metal surface (physisorption). nih.gov

Formation of a Hydrophobic Barrier: Following adsorption, the long, nonpolar C18 tails align themselves perpendicular to the surface, packing tightly together to form a dense, hydrophobic film. researchgate.net

This self-assembled monolayer acts as a physical barrier that isolates the metal from the corrosive environment. It effectively repels water and prevents corrosive species, such as oxygen, acids, and chloride ions, from reaching the metal surface, thereby mitigating both anodic and cathodic corrosion reactions. researchgate.netresearchgate.net

Integration into Cationic Polymer and Hair/Fabric Conditioning Systems

In the formulation of hair and fabric care products, cationic compounds are essential for providing conditioning effects. Hair and many fabrics carry a negative surface charge, especially after washing with anionic surfactants found in shampoos and detergents. Cationic molecules are attracted to these negative sites, where they deposit a thin film on the surface.

N,N-dimethyloctadecan-1-amine, particularly in its protonated acetate form, is a cationic surfactant. Its structure is highly effective for conditioning:

Cationic Head Group: The dimethylamino group becomes positively charged in the acidic to neutral pH range of conditioning products. This positive charge is responsible for the electrostatic attraction to the negatively charged hair or fabric surface.

Hydrophobic Tail: The long C18 alkyl chain (octadecyl group) orients away from the surface, providing lubricity, reducing friction between fibers, and imparting a smooth, soft feel. inolex.com This reduces combing forces on wet and dry hair and minimizes static electricity.

| Compound | Chemical Class | Key Structural Features | Primary Function in Conditioning |

|---|---|---|---|

| This compound | Tertiary Amine Salt | Cationic dimethylamino head; C18 alkyl tail | Deposits on surface, provides lubricity and softness |

| Behentrimonium Chloride (BTAC) | Quaternary Ammonium Compound | Cationic quaternary ammonium head; C22 alkyl tail | Strong conditioning, detangling |

| Stearamidopropyl Dimethylamine (B145610) (SAPDMA) | Amido-amine | Cationic dimethylamino head (when protonated); C18 acyl tail | Conditioning, emulsification, often used as BTAC replacement |

Analytical Chemistry Methodologies

Enhancing Separations and Detection in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In reversed-phase liquid chromatography (RPLC), highly polar or ionic compounds are often poorly retained on nonpolar stationary phases. To overcome this, a technique called ion-pair chromatography is employed. An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic region, is added to the mobile phase. The reagent forms a neutral complex (an ion pair) with the analyte, increasing its hydrophobicity and promoting retention on the RPLC column.

This compound has the structural characteristics of a cationic ion-pairing reagent suitable for the analysis of anionic analytes (e.g., sulfonates, phosphates).

The cationic amine head can pair with an anionic analyte.

The long C18 tail provides strong interaction with the reversed-phase stationary phase (e.g., C18).

When using LC with mass spectrometry (MS) detection, the volatility of the mobile phase additives is critical. Non-volatile additives can contaminate the ion source and suppress the analyte signal. The acetate counter-ion of the subject compound is volatile, making it more compatible with MS than non-volatile counter-ions like phosphate (B84403) or sulfate. However, the long alkyl chain of the amine itself, while beneficial for retention, can lead to strong adsorption onto column and instrument surfaces, potentially causing carryover and contamination issues. researchgate.net Therefore, its use would require careful method development and rigorous cleaning protocols. More commonly, smaller, more volatile alkylammonium acetate salts are used for this purpose. nih.govupce.cz

| Ion-Pair Reagent Type | Example | Analyte Type | MS Compatibility Issue |

|---|---|---|---|

| Perfluorinated Carboxylic Acid | Trifluoroacetic Acid (TFA) | Cationic (peptides, amines) | Strong ion suppression |

| Alkylammonium Acetate | Triethylammonium Acetate (TEAA) | Anionic (oligonucleotides) | Good volatility, moderate suppression |

| Long-Chain Alkylamine Acetate | This compound | Anionic | Volatile counter-ion, but potential for amine to contaminate system |

| Quaternary Ammonium Salt | Tetrabutylammonium Phosphate | Anionic | Non-volatile phosphate is not MS-compatible |

Biochemical Research Tools

Facilitation of Protein Purification via Chromatographic Techniques

The purification of proteins is a fundamental step in biochemical research. Chromatographic techniques exploit differences in the physicochemical properties of proteins—such as size, charge, and hydrophobicity—to achieve separation. The unique properties of N,N-dimethyloctadecan-1-amine suggest its potential, though not widely documented, application in specialized chromatographic methods.

One such potential application is in Hydrophobic Interaction Chromatography (HIC). In HIC, proteins are separated based on their surface hydrophobicity. A stationary phase with hydrophobic ligands is used, and proteins are bound at high salt concentrations and eluted by decreasing the salt concentration. The C18 alkyl chain of N,N-dimethyloctadecan-1-amine could theoretically be used to create or modify a HIC stationary phase, offering a unique hydrophobic surface for protein interaction.

Alternatively, in a technique known as reversed-phase ion-pair chromatography, the compound could be added to the mobile phase to dynamically coat a standard reversed-phase column. This would create an in-situ ion-exchange surface, allowing for the separation of proteins based on charge. While alkylamine derivatives of proteins themselves have been studied to probe structure-function relationships, the use of free long-chain amines as mobile phase additives or stationary phase components in routine protein purification is less common due to potential challenges with protein denaturation and recovery. nih.gov

Solubilization and Stabilization of Membrane Proteins for Structural and Functional Studies

Integral membrane proteins (IMPs) are notoriously difficult to study because they are embedded within the lipid bilayer of cell membranes and are insoluble in aqueous buffers. To extract and purify them while maintaining their native structure and function, amphipathic molecules called detergents are required. nih.govsigmaaldrich.com

Detergents possess both a hydrophilic (water-loving) head group and a hydrophobic (lipid-loving) tail. Above a certain concentration (the critical micelle concentration, or CMC), they form micelles. These micelles can disrupt the cell membrane and encapsulate the hydrophobic transmembrane domains of an IMP, effectively replacing the native lipid environment and keeping the protein soluble in an aqueous solution. peakproteins.com

N,N-dimethyloctadecan-1-amine has the classic architecture of a cationic detergent.

Hydrophilic Head: The tertiary amine group is polar and, in its protonated acetate form, is charged.

Hydrophobic Tail: The C18 octadecyl chain is highly hydrophobic and of sufficient length to span a significant portion of a protein's transmembrane surface.

The choice of detergent is critical for the successful purification and structural determination of a membrane protein. Different proteins require detergents with specific properties (e.g., head group type, tail length, CMC). The structural similarity of N,N-dimethyloctadecan-1-amine to other successful detergents, such as n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG), suggests its potential as a tool for solubilizing and stabilizing membrane proteins, particularly those that are not optimally stabilized by common non-ionic or zwitterionic detergents. peakproteins.comnih.gov

| Detergent | Class | Hydrophilic Head Group | Hydrophobic Tail Group | Typical Use |

|---|---|---|---|---|

| This compound | Cationic | Dimethylammonium | C18 Alkyl | Potential for IMPs requiring a cationic environment |

| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | Maltoside | C12 Alkyl | General, gentle solubilization of many IMPs |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | Maltose Neopentyl Glycol | Two C12 Alkyls | High stability for fragile IMPs, structural studies |

| Sodium Dodecyl Sulfate (SDS) | Anionic | Sulfate | C12 Alkyl | Harsh, often denaturing solubilization |

Environmental Fate, Transport, and Biogeochemical Transformations

Environmental Release Pathways and Distribution in Aquatic and Terrestrial Systems

N,N-dimethyloctadecan-1-amine;acetate (B1210297) is primarily used as a chemical intermediate in the manufacturing of a variety of products, including quaternary ammonium (B1175870) compounds, amine oxides, and betaine (B1666868) surfactants. chemicalbook.com These, in turn, find applications as resin processing agents, disinfectants, and cationic dyestuffs. env.go.jp Industrial manufacturing processes and subsequent use in commercial and consumer products represent the primary potential release pathways into the environment.

Due to its chemical nature, particularly its low water solubility (7 mg/L at 20°C for the amine form) and high octanol-water partition coefficient (log Kow of 8.4, calculated), N,N-dimethyloctadecan-1-amine is expected to have a strong affinity for soil and sediment. env.go.jp Fugacity modeling, which predicts the environmental compartment into which a chemical is most likely to partition, indicates that soil would be the largest recipient of this compound if equal amounts were released to air, water, and soil. env.go.jp

In aquatic environments, its low solubility and high density would lead to rapid partitioning from the water column to suspended solids and bottom sediments. chemicalbook.com In terrestrial systems, it is expected to bind strongly to soil particles, limiting its mobility and the potential for groundwater contamination.

Table 1: Predicted Environmental Distribution of N,N-dimethyloctadecylamine

| Environmental Compartment | Predicted Distribution | Rationale |

| Soil | Highest | High log Kow, strong adsorption to soil particles. env.go.jp |

| Sediment | High | Low water solubility, partitioning from water column. chemicalbook.com |

| Water | Low | Low water solubility and strong adsorption to particulates. chemicalbook.comenv.go.jp |

| Air | Negligible | Low vapor pressure. |

Anaerobic Biodegradation Mechanisms of Long-Chain Alkylamines

Under anaerobic conditions, which are prevalent in sediments and deeper soil layers, long-chain alkylamines like N,N-dimethyloctadecan-1-amine can be biodegraded by specific microbial communities.

Identification and Characterization of Microbial Degraders and Associated Metabolic Pathways

Research on the anaerobic degradation of long-chain alkylamines has identified denitrifying bacteria as key players. A notable example is Pseudomonas stutzeri, a mesophilic, motile, Gram-negative rod-shaped bacterium isolated from a mixture of soil and active sludge. researchgate.net This bacterium has demonstrated the ability to utilize even-numbered primary fatty amines with alkyl chains ranging from C4 to C18 as its sole source of carbon, energy, and nitrogen, coupling their degradation to nitrate (B79036) reduction. researchgate.netmdpi.com

The proposed metabolic pathway for the anaerobic degradation of long-chain alkylamines by Pseudomonas stutzeri involves an initial cleavage of the C-N bond, leading to the formation of an alkanal. This alkanal is then further oxidized to the corresponding fatty acid, which can be completely mineralized through subsequent metabolic processes. researchgate.netecetoc.org While this research focused on primary alkylamines, the fundamental mechanism of C-N bond cleavage is a plausible pathway for the initial breakdown of tertiary amines like N,N-dimethyloctadecan-1-amine as well.

Influence of Environmental Conditions on Degradation Kinetics

Temperature: Mesophilic bacteria like Pseudomonas stutzeri have optimal temperature ranges for growth and metabolic activity. researchgate.net Significant deviations from this optimal range would likely decrease the rate of degradation. The degradation of biogenic amines by Bacillus subtilis has been shown to be significantly influenced by temperature, with reduced activity at lower temperatures. mdpi.com

pH: The initial pH of the environment can significantly impact microbial activity. mdpi.com The optimal pH for the activity of enzymes involved in the degradation pathway will dictate the rate of the process.

Redox Potential: Anaerobic conditions, characterized by low or negative redox potentials, are a prerequisite for the activity of anaerobic degrading microorganisms. The presence of oxygen would inhibit these pathways.

Table 2: Influence of Environmental Conditions on Anaerobic Biodegradation of Long-Chain Alkylamines

| Environmental Factor | Influence on Degradation Rate |

| Temperature | Optimal range for microbial activity is crucial. researchgate.netmdpi.com |

| pH | Affects enzyme activity and microbial growth. mdpi.com |

| Nutrient Availability | Essential for microbial metabolism, especially electron acceptors like nitrate. researchgate.net |

| Redox Potential | Anaerobic conditions are required. |

Adsorption and Interaction with Environmental Particulates and Sediments

The cationic nature of N,N-dimethyloctadecan-1-amine;acetate in the environment plays a dominant role in its interaction with environmental particulates. Soil and sediment particles typically carry a net negative surface charge, leading to strong electrostatic attraction with the positively charged amine. researchgate.net

This strong adsorption has several consequences:

Immobilization: The compound is likely to be strongly immobilized in the soil and sediment, reducing its bioavailability to some extent and limiting its transport. researchgate.net

Surface Hydrophobicity: The adsorption of cationic surfactants can alter the surface properties of clay minerals, making them more hydrophobic. This can, in turn, influence the adsorption of other organic pollutants. researchgate.net

Formation of Admicelles: At higher concentrations, cationic surfactants can form admicelles on the surface of soil particles, creating a localized hydrophobic environment. acs.org

The extent of adsorption is described by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com While specific Kd or Koc values for this compound are not available in the literature, its high log Kow (8.4 for the amine form) suggests a very high Koc value, indicating strong adsorption to organic matter in soil and sediment. env.go.jp For substances with a log Koc greater than 4.5, there is a concern for potential adverse effects on terrestrial organisms due to their persistence and accumulation in the soil. chemsafetypro.com

The interaction between cationic surfactants and soil particles is a complex process involving both electrostatic and hydrophobic interactions. acs.org The presence of natural organic matter and the mineral composition of the soil or sediment will further influence the strength and nature of this adsorption.

Table 3: Key Interactions with Environmental Particulates

| Interaction Type | Description | Consequence |

| Electrostatic Attraction | Between the positively charged amine and negatively charged soil/sediment surfaces. researchgate.net | Strong immobilization and reduced mobility. |

| Hydrophobic Interaction | Between the long alkyl chain and organic matter in soil/sediment. | Contributes to the high adsorption coefficient. |

| Surface Modification | Adsorption can increase the hydrophobicity of mineral surfaces. researchgate.net | May affect the fate of other organic pollutants. |

Q & A

Q. What challenges arise in formulating the acetate salt into lipid-based drug delivery systems?

- Methodological Answer : The amphiphilic nature of the compound enables micelle or solid lipid nanoparticle (SLN) formation. However, its low water solubility (slightly soluble at RT) requires co-solvents (e.g., ethanol) or surfactants (e.g., Tween-80). Stability studies should monitor particle size (via dynamic light scattering) and drug encapsulation efficiency (e.g., using HPLC for abiraterone acetate-loaded SLNs) .

Q. How does the compound’s structure influence its antimicrobial activity?

- Methodological Answer : The long alkyl chain enhances membrane disruption in bacteria, while the tertiary amine group provides cationic charge for electrostatic interactions with microbial cell walls. Comparative studies with shorter-chain analogs (e.g., C12 or C16) using minimum inhibitory concentration (MIC) assays reveal chain-length-dependent efficacy .

Q. What factors affect the stability of the acetate salt in aqueous formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.